G12S inhibitor-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

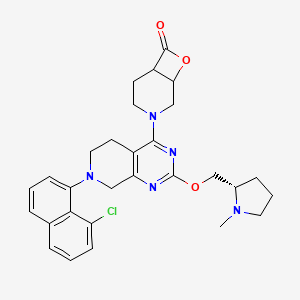

G12Si-1 is a selective, covalent inhibitor of the K-Ras (G12S) protein. This compound is designed to inhibit the oncogenic signaling of K-Ras (G12S), a mutation commonly found in various cancers, including lung, colon, and pancreatic cancers . G12Si-1 binds specifically to the mutant serine residue of K-Ras (G12S), thereby inhibiting its activity while sparing the wild-type K-Ras .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of G12Si-1 involves the incorporation of a β-lactone group, which is crucial for its selective binding to the mutant serine residue of K-Ras (G12S) . The synthetic route typically includes the following steps:

Formation of the β-lactone ring: This step involves the cyclization of a precursor molecule under acidic conditions.

Functionalization of the β-lactone: The β-lactone is then functionalized with various substituents to enhance its binding affinity and selectivity.

Final coupling: The functionalized β-lactone is coupled with a core scaffold to form the final G12Si-1 molecule.

Industrial Production Methods

Industrial production of G12Si-1 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include:

Large-scale cyclization: Using industrial reactors to perform the cyclization step efficiently.

Purification: Employing techniques such as crystallization and chromatography to purify the intermediate and final products.

Quality control: Ensuring the final product meets stringent quality standards through rigorous testing.

Análisis De Reacciones Químicas

Types of Reactions

G12Si-1 primarily undergoes covalent binding reactions with the mutant serine residue of K-Ras (G12S). This covalent modification is crucial for its inhibitory activity .

Common Reagents and Conditions

Reagents: β-lactone precursors, acidic catalysts, and various functionalizing agents.

Conditions: Acidic conditions for cyclization, followed by specific conditions for functionalization and coupling.

Major Products

The major product of these reactions is the covalently modified K-Ras (G12S) protein, which is rendered inactive by the binding of G12Si-1 .

Aplicaciones Científicas De Investigación

G12Si-1 has several applications in scientific research, particularly in the fields of cancer biology and drug development:

Cancer Research: Used to study the role of K-Ras (G12S) in cancer progression and to develop targeted therapies

Drug Development: Serves as a lead compound for developing new inhibitors targeting K-Ras mutations.

Biological Studies: Helps in understanding the molecular mechanisms of K-Ras signaling and its impact on cellular processes.

Mecanismo De Acción

G12Si-1 exerts its effects by covalently binding to the mutant serine residue of K-Ras (G12S). This binding inhibits the nucleotide exchange process catalyzed by Sos and the exchange rates facilitated by EDTA, thereby disrupting the nucleotide cycle of K-Ras . The inhibition of K-Ras (G12S) leads to a reduction in the levels of phosphorylated ERK, a downstream effector in the signaling pathway .

Comparación Con Compuestos Similares

G12Si-1 is part of a series of compounds designed to target specific K-Ras mutations. Similar compounds include:

G12Si-2: Another β-lactone-containing compound targeting K-Ras (G12S) with similar selectivity.

MRTX1133: A reversible inhibitor targeting K-Ras (G12D) with high potency.

Sotorasib and Adagrasib: FDA-approved drugs targeting K-Ras (G12C) mutations.

G12Si-1 is unique in its selective covalent binding to K-Ras (G12S), making it a valuable tool for studying and targeting this specific mutation .

Propiedades

Fórmula molecular |

C29H32ClN5O3 |

|---|---|

Peso molecular |

534.0 g/mol |

Nombre IUPAC |

3-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-8-oxa-3-azabicyclo[4.2.0]octan-7-one |

InChI |

InChI=1S/C29H32ClN5O3/c1-33-12-4-7-19(33)17-37-29-31-23-15-34(24-9-3-6-18-5-2-8-22(30)26(18)24)13-10-20(23)27(32-29)35-14-11-21-25(16-35)38-28(21)36/h2-3,5-6,8-9,19,21,25H,4,7,10-17H2,1H3/t19-,21?,25?/m0/s1 |

Clave InChI |

VKLRGERKXJSQFY-LGQZFRORSA-N |

SMILES isomérico |

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCC7C(C6)OC7=O |

SMILES canónico |

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCC7C(C6)OC7=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.